3-ethyl-6-(4-ethylphenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized by reacting the triazole intermediate with sulfur-containing reagents such as thiourea or thiosemicarbazide.
Introduction of Substituents: The ethyl and methoxyphenyl groups are introduced through alkylation or acylation reactions using appropriate alkyl halides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(4-ETHYLPHENYL)-3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(3,4-DIMETHOXYPHENYL)-3-ETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Uniqueness
The uniqueness of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern and the presence of both ethyl and methoxyphenyl groups
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-ethyl-6-(4-ethylphenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-14-9-11-15(12-10-14)19-20(30-22-25-24-18(5-2)27(22)26-19)21(28)23-16-7-6-8-17(13-16)29-3/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
NCSRZVWLTFSCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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